N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide
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Overview
Description
“N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide” is a chemical compound with the molecular formula C21H23N3O3S. It has an average mass of 397.491 Da and a monoisotopic mass of 397.146027 Da .
Synthesis Analysis
The synthesis of related compounds, such as substituted 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The process involves the oxidation of substituted tetrahydrocarbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by various factors such as the type of substrate, the choice of oxidants, solvents, and the concentration of reactants . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis and Antimicrobial Evaluation of Novel Derivatives
Compounds incorporating the sulfamoyl moiety, like N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide, have been synthesized and studied for their potential antimicrobial properties. Research includes the development of new heterocyclic compounds aiming to leverage the sulfamoyl group's activity against microbial agents. Studies demonstrate promising in vitro antibacterial and antifungal activities of these compounds, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis for Biological Interest
Development of Arylazocarbazole Derivatives
The specific compound structure has been utilized in the synthesis of arylazocarbazole derivatives, reflecting a broad interest in the biological applications of these molecules. The derivatives were synthesized for potential biological interest, indicating a wide scope of research and applications in the biological and medicinal fields (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Antimicrobial Activity Studies
Investigation of Thiazolidin-4-One Derivatives
A series of acetamide derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies are vital in determining the potential of such compounds in combating various bacterial and fungal strains, contributing to the understanding of their mechanism of action and the feasibility of their use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Future Directions
Properties
IUPAC Name |
N-[4-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(25)23-16-7-9-17(10-8-16)28(26,27)22-13-15-6-11-21-19(12-15)18-4-2-3-5-20(18)24-21/h6-12,22,24H,2-5,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYNTVFVMAXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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